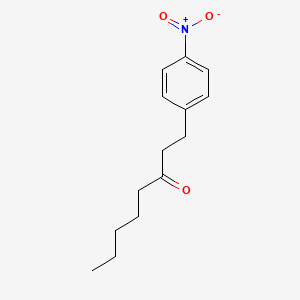
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is a complex organic compound that features a piperidine ring substituted with sulfanylpropanoyl and dicarboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the piperidine ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the piperidine ring and sulfanyl group.
Piperidine-2,5-dicarboxylic acid: Similar but without the sulfanylpropanoyl group.
3-Sulfanylpropanoic acid: Contains the sulfanyl group but lacks the piperidine ring and dicarboxylic acid groups.
Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C10H15NO5S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
1-(3-sulfanylpropanoyl)piperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO5S/c12-8(3-4-17)11-5-6(9(13)14)1-2-7(11)10(15)16/h6-7,17H,1-5H2,(H,13,14)(H,15,16) |
Clave InChI |
AHFWOUJFFPZGTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(CC1C(=O)O)C(=O)CCS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


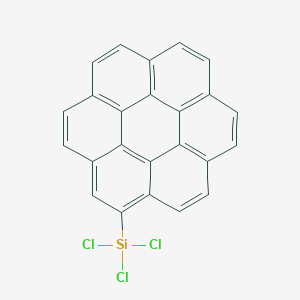

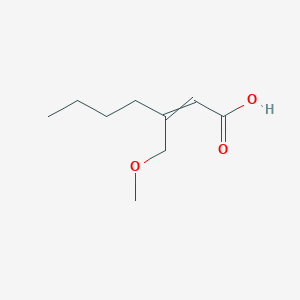
![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
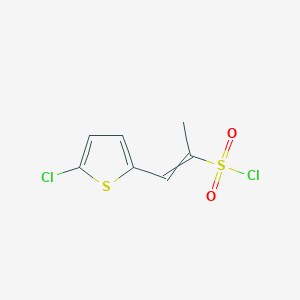
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)


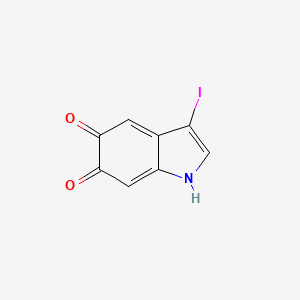
![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
